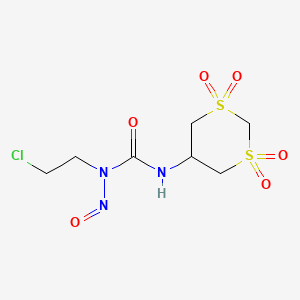

Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide

Description

Properties

CAS No. |

33022-05-8 |

|---|---|

Molecular Formula |

C7H12ClN3O6S2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |

InChI |

InChI=1S/C7H12ClN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12) |

InChI Key |

FHYICTHJPUZKCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

| Parameter | Details |

|---|---|

| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |

| Molecular Formula | C₇H₁₂ClN₃O₆S₂ |

| Molecular Weight | 333.8 g/mol |

| CAS Number | 33022-05-8 |

| Structural Highlights | Urea core, nitroso group (-N=O), 2-chloroethyl substituent, 1,3-dithiane tetraoxide ring |

The molecule consists of a urea moiety where one nitrogen is substituted with a 2-chloroethyl group bearing a nitroso substituent, while the other nitrogen is linked to a 1,3-dithiane ring oxidized to the tetraoxide form, enhancing polarity and stability.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Urea linkage formation | 5-amino-1,3-dithiane tetraoxide + isocyanate/CDI; DCM or THF; 0–5°C; TFA catalyst | Formation of urea bond linking dithiane ring | Low temperature to preserve groups |

| 2. 2-Chloroethyl addition | 2-chloroethanamine hydrochloride + CDI; THF; molar ratio CDI:amine 0.3–0.6 | Introduce 2-chloroethyl substituent on urea nitrogen | Controlled stoichiometry for yield |

| 3. Nitrosation | Sodium nitrite in HCl/acetic acid; 0–5°C; slow addition | Nitroso group installation on nitrogen | Temperature critical for stability |

| 4. Purification | Silica gel chromatography or recrystallization | Remove impurities and isolate pure product | Achieves >99% purity |

Analytical Validation and Characterization

- Spectroscopic Techniques :

- Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms nitroso group (~1500 cm⁻¹) and sulfonyl (S=O) groups (~1150–1250 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR: Signals for nitroso proton (~7.8 ppm), dithianyl protons (~3.5–4.0 ppm).

- ^13C NMR: Urea carbonyl (~160 ppm), sulfonyl carbons (~55 ppm).

- High-Performance Liquid Chromatography (HPLC) : Retention time ~8.2 min on C18 column with UV detection at 254 nm for purity assessment.

- Elemental Analysis : Target values for C, H, N consistent with molecular formula.

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]^+ at m/z 334.2 confirms molecular weight.

Industrial and Research Considerations

- Industrial synthesis optimizes catalyst loading, temperature control, and purification techniques to maximize yield and purity.

- The nitroso group’s sensitivity necessitates low-temperature handling and rapid processing.

- The 1,3-dithiane tetraoxide ring introduces additional oxidation states that require careful control during synthesis to avoid over-reduction or degradation.

- The compound is primarily used in research contexts, particularly for exploring nitroso urea derivatives’ biological activities and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chloroethyl group with various nucleophiles.

Scientific Research Applications

1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2-Chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-urea S,S,S',S'-tetraoxide

- CAS Registry No.: 33022-05-8

- Molecular Formula : C₇H₁₂ClN₃O₆S₂

- Molecular Weight : 333.8 g/mol

- Synonyms: NSC 136902; 5-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-dithiane 1,1,3,3-tetraoxide .

Key Properties :

- Acute Toxicity : LD₅₀ of 48,120 µg/kg in mice (intraperitoneal) .

- Structural Features : Contains a nitroso group, 2-chloroethyl chain, and a m-dithian-5-yl substituent with four sulfonyl oxygen atoms (tetraoxide). This unique structure distinguishes it from other chloroethylnitrosoureas (CENUs) .

Comparison with Similar Chloroethylnitrosoureas

Key Observations :

Mechanism of Action and Cytotoxicity

DNA Damage Mechanisms :

- Alkylation : All CENUs alkylate DNA at guanine O⁶ positions, forming cytotoxic adducts. NSC 136902’s chloroethyl group likely generates 2-chloroethyl carbonium ions, similar to BCNU .

- Cross-Linking: Compounds like BCNU and CCNU form interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane), critical for cytotoxicity. NSC 136902’s cross-linking efficiency is unconfirmed but structurally inferred to be moderate .

Cytotoxicity and Cell Cycle Effects :

- NSC 136902’s LD₅₀ (48,120 µg/kg) suggests lower acute toxicity than BCNU (LD₅₀ ~20–30 mg/kg in mice), possibly due to reduced carbamoylating activity or altered uptake .

- CENUs with strong cross-linking (e.g., BCNU) preferentially kill G₁ and G₂-M phase cells. NSC 136902’s phase specificity remains unstudied but may align with this trend .

Pharmacokinetics and Metabolism

- Uptake : Passive diffusion is common for CENUs (e.g., BCNU, CCNU). NSC 136902’s tetraoxide group may enhance solubility but hinder membrane permeability .

- Degradation: BCNU decomposes into 2-chloroethyl isocyanate (inhibits DNA repair) and vinyl chloride.

- Resistance : Tumor cells deficient in O⁶-methylguanine-DNA methyltransferase (MGMT) are sensitive to CENUs. NSC 136902’s efficacy in MGMT-deficient models is unreported but warrants study .

Therapeutic Potential and Limitations

- Advantages: Lower acute toxicity (vs.

- Challenges: Unknown blood-brain barrier penetration and long-term carcinogenic risk (common to nitrosoureas) .

- Clinical Context: Non-carbamoylating CENUs (e.g., Chlorozotocin) are prioritized for reduced side effects. NSC 136902’s carbamoylating inactivity could justify preclinical evaluation .

Biological Activity

Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a chloroethyl group, m-dithian-5-yl moiety, and nitroso functional group, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H14ClN3O6S2

- Molecular Weight : 347.82 g/mol

- CAS Registry Number : 66855-86-5

The biological activity of this compound can be attributed to several key mechanisms:

- Alkylating Agent : The chloroethyl group is known to act as an alkylating agent, which can modify DNA and proteins. This reactivity may lead to the formation of DNA cross-links, impacting cellular replication and transcription processes.

- Nitroso Group Reactivity : The nitroso functionality is involved in redox reactions and can generate reactive nitrogen species (RNS), which may contribute to oxidative stress in cells.

- Interaction with Biological Macromolecules : Preliminary studies suggest that this compound interacts with proteins and nucleic acids, potentially leading to alterations in their structure and function.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- A derivative of this compound demonstrated potent antitumor activity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism involved selective targeting of thioredoxin reductase (TrxR), a crucial enzyme in cancer cell metabolism .

Toxicological Profile

The acute toxicity of this compound has been evaluated in rodent models. The lethal dose (LD10) was reported at approximately 36 mg/kg when administered intraperitoneally . Such data underline the need for caution in therapeutic applications.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

- Methodological Answer : The synthesis involves two critical steps: (i) Condensation : Reacting a chloroethylamine precursor with a functionalized dithiane-urea intermediate under controlled stoichiometry. For example, 4-amino-2,2,6,6-tetramethylpiperidine can be condensed with 2-chloroethyl isocyanate to form a urea intermediate . (ii) Oxidation : The nitroso group is introduced via nitrosation using sodium nitrite under acidic conditions (e.g., HCl). Subsequent oxidation of sulfur moieties to tetraoxide forms requires hydrogen peroxide with sodium tungstate as a catalyst . Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or flash chromatography is recommended for isolating the final product. Purity >95% can be confirmed via HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the nitroso (–N=O) group (δ 12–14 ppm for 1H; δ 140–160 ppm for 13C) and the m-dithian-5-yl moiety (characteristic splitting patterns for sulfur-bound protons) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 35.2%, H: 3.8%, N: 11.6% for C₉H₁₃ClN₄O₅S₂) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (e.g., m/z 367.02) .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Sensitivity : Decomposition accelerates under alkaline conditions (pH >7) due to hydroxide ion-mediated hydrolysis. Neutral or mildly acidic buffers (pH 5–6) are optimal for short-term storage .

- Temperature : Degradation rates double with every 10°C increase. Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) .

- Light Exposure : Nitroso groups are photolabile; use amber vials to prevent radical formation .

Advanced Research Questions

Q. What are the primary decomposition pathways under physiological conditions?

- Methodological Answer : Two dominant pathways: (i) Hydrolysis : Cleavage of the nitrosourea bond generates 2-chloroethyl azohydroxide (alkylating agent) and a dithianyl isocyanate (carbamoylating agent), which hydrolyze further to amines and CO₂ . (ii) Denitrosation : Loss of the nitroso group forms an oxazoline derivative (5–10% yield), detectable via LC-MS . Key Data :

| Pathway | Products | Yield (%) | Conditions |

|---|---|---|---|

| Hydrolysis | Isocyanate, Azohydroxide | 65–85 | Neutral aqueous, 1 h, 37°C |

| Denitrosation | Oxazoline derivatives | 5–10 | Neutral aqueous, 1 h, 37°C |

Q. How can contradictions in reported decomposition rates across studies be resolved?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled nitroso groups to trace denitrosation kinetics via mass spectrometry .

- Buffer Composition : Standardize ionic strength (e.g., 0.1 M phosphate buffer) to minimize variability in hydrolysis rates .

- Control Catalysts : Sodium tungstate or transition metals (e.g., Fe²⁺) may accelerate oxidation; report their presence/absence .

Q. What analytical methods effectively quantify degradation products in biological matrices?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with methanol/water (70:30) mobile phase. Detect azohydroxide at 230 nm .

- LC-MS/MS : Employ electrospray ionization (ESI+) for isocyanate adducts (e.g., [M+NH₄]⁺). Quantify using deuterated internal standards .

- Limitations : Matrix effects from plasma proteins require solid-phase extraction (SPE) prior to analysis .

Q. What is the proposed mechanism of antitumor activity for structurally related nitrosoureas?

- Methodological Answer :

- DNA Alkylation : The 2-chloroethyl group cross-links DNA at guanine N7 positions, inhibiting replication .

- Carbamoylation : Isocyanate intermediates inactivate DNA repair enzymes (e.g., O⁶-methylguanine-DNA methyltransferase) .

- Evidence : In vivo studies with ACNU (a similar nitrosourea) show IC₅₀ values of 2–5 µM against P388 leukemia cells .

Methodological Design Considerations

Q. How can reaction conditions be optimized to minimize oxazoline byproducts during synthesis?

- Methodological Answer :

- Temperature Control : Maintain nitrosation at 0–5°C to suppress denitrosation .

- Acid Selection : Use HCl instead of H₂SO₄ to reduce side reactions; stoichiometric HNO₂ prevents excess nitrite .

- Catalyst Screening : Test alternatives to sodium tungstate (e.g., vanadyl sulfate) for higher oxidation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.